BenchChemオンラインストアへようこそ!

(3R,4R)-3-(Boc-amino)-4-methylpiperidine

Stereochemistry Chiral synthesis Pharmaceutical intermediates

Source (3R,4R)-3-(Boc-amino)-4-methylpiperidine (CAS 250275-20-8), the single-enantiomer building block critical for asymmetric JAK inhibitor synthesis (e.g., tofacitinib). Its defined (3R,4R) stereochemistry eliminates the bioactivity risks and costly chiral resolutions inherent with racemic or undefined cis-mixtures. The Boc-protected amine supports orthogonal deprotection strategies. Supplied at ≥97% purity for reliable milligram-to-kilogram scale research and development.

Molecular Formula C11H22N2O2
Molecular Weight 214.30
CAS No. 250275-20-8
Cat. No. B3021934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-3-(Boc-amino)-4-methylpiperidine
CAS250275-20-8
Molecular FormulaC11H22N2O2
Molecular Weight214.30
Structural Identifiers
SMILESCC1CCNCC1NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
InChIKeySBAAVGHNGCRJNY-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3R,4R)-3-(Boc-amino)-4-methylpiperidine (CAS 250275-20-8) for Stereochemically Controlled Synthesis


(3R,4R)-3-(Boc-amino)-4-methylpiperidine (CAS 250275-20-8) is a chiral, cis‑disubstituted piperidine building block featuring a tert‑butoxycarbonyl (Boc) protected amine. Its defined (3R,4R) stereochemistry and orthogonal protecting‑group strategy make it a critical intermediate in the asymmetric synthesis of Janus kinase (JAK) inhibitors, most notably tofacitinib (CP‑690,550) [1]. The compound is supplied as a single enantiomer with rigorously defined stereocenters, distinguishing it from racemic or stereochemically undefined cis‑piperidine alternatives .

Why Generic cis-3-(Boc-amino)-4-methylpiperidine Cannot Replace the (3R,4R) Enantiomer in Critical Applications


Substituting the (3R,4R) enantiomer with a generic “cis-3-(Boc-amino)-4-methylpiperidine” (a racemic mixture or stereochemically undefined material) introduces significant risk in stereosensitive synthetic pathways. In pharmaceutical development, the incorrect enantiomer can exhibit reduced biological activity or even toxicity. For example, the (3S,4S) isomer of the downstream drug tofacitinib is a low‑activity enantiomer . Furthermore, racemic mixtures complicate chiral resolution steps, lower overall yield, and increase purification costs. The defined (3R,4R) stereochemistry ensures reproducible, high‑fidelity incorporation into the active pharmaceutical ingredient (API) core .

Quantitative Differentiation of (3R,4R)-3-(Boc-amino)-4-methylpiperidine from Analogous Piperidine Building Blocks


Stereochemical Fidelity: Enantiopure (3R,4R) vs. Racemic cis-Mixture

The (3R,4R) enantiomer possesses two defined stereocenters, whereas commercially available racemic cis‑3‑(Boc‑amino)‑4‑methylpiperidine lacks stereochemical definition. This distinction is critical for asymmetric synthesis. The incorrect (3S,4S) enantiomer of the final drug tofacitinib exhibits markedly lower biological activity, confirming that stereochemical purity is essential for downstream efficacy . The Aladdin Scientific product specification explicitly lists 2 defined atom stereocenters and 0 undefined stereocenters, confirming enantiopurity .

Stereochemistry Chiral synthesis Pharmaceutical intermediates

Chemical Purity Advantage: ≥97% (Enantiopure) vs. 95% (Racemic)

The enantiopure (3R,4R) compound is supplied with a minimum purity of 97% (Aladdin Scientific) , whereas the racemic cis‑mixture is typically offered at 95% purity (AKSci) . This 2% absolute purity difference reduces the burden of impurity‑related side reactions in multi‑step syntheses.

Purity Quality control Synthesis reliability

Orthogonal Protecting Group: Boc Enables Selective Deprotection in the Presence of Base‑Labile Groups

The Boc group can be cleaved under mild acidic conditions (e.g., TFA or aqueous H₃PO₄) with high efficiency, typically >90% yield, while leaving base‑sensitive or hydrogenation‑labile protecting groups (e.g., Cbz, Fmoc) intact [1]. This orthogonal behavior is not available with unprotected amines or alternative protecting groups that require harsher conditions.

Protecting group strategy Orthogonal synthesis Peptide chemistry

Validated Application: Direct Precursor to Tofacitinib (CP‑690,550) Core

(3R,4R)-3-(Boc-amino)-4-methylpiperidine is the direct synthetic precursor to (3R,4R)-3-amino-4-methylpiperidine, the core chiral fragment of the approved JAK inhibitor tofacitinib [1]. Substituting with a racemic or stereochemically undefined analog would yield the incorrect (3S,4S) enantiomer in the final API, which is known to possess significantly lower JAK inhibitory activity . The (3R,4R) stereochemistry is therefore non‑negotiable for the synthesis of the active pharmaceutical ingredient.

JAK inhibitor Tofacitinib Drug synthesis

Optimal Use Cases for (3R,4R)-3-(Boc-amino)-4-methylpiperidine (CAS 250275-20-8) Based on Differentiated Evidence


Stereospecific Synthesis of JAK Inhibitors (e.g., Tofacitinib)

This compound is the preferred building block for constructing the (3R,4R)-3-amino-4-methylpiperidine fragment of tofacitinib and related JAK inhibitors. Its defined stereochemistry ensures that the final API possesses the correct (3R,4R) configuration, which is essential for JAK inhibitory activity [1]. Use of racemic or stereochemically undefined material would introduce the low‑activity (3S,4S) enantiomer, compromising pharmacological efficacy and requiring additional purification .

Orthogonal Protection Strategies in Multi‑Step Syntheses

The Boc group allows selective deprotection under mild acidic conditions while preserving base‑sensitive or hydrogenation‑labile protecting groups (e.g., Cbz, Fmoc). This orthogonality is critical for the sequential assembly of complex molecules, particularly in peptide and heterocyclic chemistry [2].

High‑Purity Intermediate for Process Chemistry and Quality Control

With a minimum purity specification of 97%, this enantiopure intermediate reduces the risk of impurity‑related side reactions and simplifies purification in large‑scale syntheses . It also serves as a reliable reference standard for impurity profiling in pharmaceutical quality control.

Chiral Pool Synthesis and Asymmetric Catalysis Research

The defined (3R,4R) stereochemistry makes this compound a valuable chiral building block for exploring new asymmetric transformations and for constructing stereochemically complex natural product analogs. Its availability as a single enantiomer eliminates the need for chiral resolution in the early stages of synthetic route development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4R)-3-(Boc-amino)-4-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.